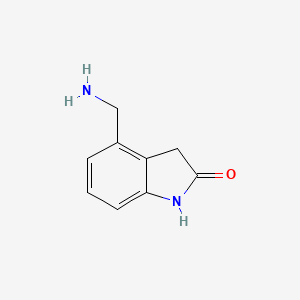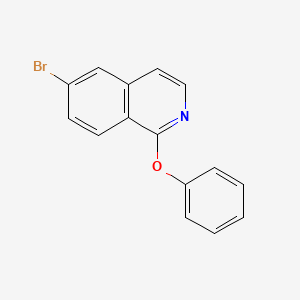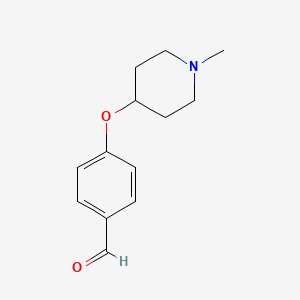
(1S)-3-Oxocyclohexane-1-carboxylic acid
Übersicht
Beschreibung
(1S)-3-Oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H10O3 It is a derivative of cyclohexane, featuring a carboxylic acid group and a ketone group on the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-3-Oxocyclohexane-1-carboxylic acid typically involves the oxidation of cyclohexanone derivatives. One common method is the oxidation of cyclohexanone using potassium permanganate (KMnO4) in an acidic medium. The reaction proceeds as follows: [ \text{Cyclohexanone} + \text{KMnO}_4 \rightarrow \text{this compound} + \text{MnO}_2 ]
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes. For example, the use of metal catalysts such as palladium or platinum can facilitate the oxidation of cyclohexanone under milder conditions, improving yield and reducing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-3-Oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form dicarboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming (1S)-3-hydroxycyclohexane-1-carboxylic acid.
Substitution: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Alcohols in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products:
Oxidation: Dicarboxylic acids.
Reduction: (1S)-3-Hydroxycyclohexane-1-carboxylic acid.
Substitution: Esters of this compound.
Wissenschaftliche Forschungsanwendungen
(1S)-3-Oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the production of polymers and as a precursor for the synthesis of fine chemicals.
Wirkmechanismus
The mechanism of action of (1S)-3-Oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act as an inhibitor or modulator of enzymes involved in metabolic processes. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, altering their activity and affecting downstream pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1-carboxylic acid: Lacks the ketone group, resulting in different reactivity and applications.
3-Oxocyclohexane-1,2-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and uses.
Uniqueness: (1S)-3-Oxocyclohexane-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on the cyclohexane ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
(1S)-3-oxocyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6-3-1-2-5(4-6)7(9)10/h5H,1-4H2,(H,9,10)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATQNARHYZXAGY-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CC(=O)C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














